
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
Overview
Description
Chemical Structure and Properties 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (CAS: 83282-91-1) is a fluorinated aromatic alcohol with the molecular formula C₉H₈F₄O₂ and a molecular weight of 224.15 g/mol . Its structure features a benzyl alcohol core substituted with four fluorine atoms at the 2,3,5,6-positions and a methoxymethyl group (-CH₂OCH₃) at the 4-position. This arrangement confers unique electronic and steric properties, enhancing its reactivity and solubility in organic solvents like ethanol and dichloromethane .
Applications
The compound is a critical intermediate in synthesizing metofluthrin, a potent pyrethroid insecticide used in mosquito control . It also serves as a urinary biomarker for monitoring metofluthrin exposure in toxicological studies . Industrially, it is employed in agrochemical and pharmaceutical synthesis due to its high reactivity in esterification and substitution reactions .
Preparation Methods
Traditional Synthetic Approaches
Early methods for synthesizing 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol relied on selective methylation of polyfluorinated benzyl alcohols. One documented approach involves reacting 4-hydroxymethyl-2,3,5,6-tetrafluorobenzyl alcohol with dimethyl sulfate in the presence of an inorganic base . This method, however, faced criticism due to the use of hypertoxic methylating agents like dimethyl sulfate, which pose environmental and safety risks . Additionally, the reaction required subsequent reduction steps using expensive reagents, further limiting its industrial viability .
Another historical route utilized carbon dioxide insertion under highly basic conditions, followed by reduction. While avoiding methylating agents, this process suffered from low yields (60–70%) and harsh reaction conditions, including prolonged heating at elevated temperatures .
Modern Three-Step Halogenation-Alkylation-Formylation Method
The current industry-standard synthesis involves three sequential steps, as detailed in patents CN102731269B and CN102731269A . This method achieves yields exceeding 85% with high purity, leveraging cost-effective reagents and scalable conditions.
Step 1: Halogenation of 2,3,5,6-Tetrafluorobenzyl Alcohol
The starting material, 2,3,5,6-tetrafluorobenzyl alcohol, undergoes halogenation with hydrogen chloride or hydrogen bromide in a mixed solvent system (water/organic solvent) at 40–120°C for 2–20 hours . The reaction selectively substitutes the hydroxyl group with a halogen atom, yielding 3-halomethyl-1,2,4,5-tetrafluorobenzene. Optimal conditions use a 5:1–1:5 organic-to-water ratio, with hexane or toluene as common solvents .
Step 2: Methoxy Group Introduction
The halogenated intermediate is treated with methanol and an inorganic base (e.g., NaOH, KOH) at 0–65°C for 1–20 hours . This nucleophilic substitution replaces the halogen with a methoxy group, forming 3-methoxymethyl-1,2,4,5-tetrafluorobenzene. Sodium hydroxide in methanol is preferred for its cost-effectiveness and rapid reaction kinetics .
Step 3: Formylation via Organolithium Reagent
The methoxy intermediate is dissolved in an inert solvent (e.g., tetrahydrofuran) and reacted with an organolithium reagent (e.g., n-butyllithium) at –78°C to 0°C . Formaldehyde gas is then introduced, leading to formylation at the para position. Quenching with a protic solvent (e.g., water, methanol) yields the final product. This step’s low temperature minimizes side reactions, ensuring >90% regioselectivity .
Comparative Analysis of Key Methods
Industrial-Scale Production Considerations
Large-scale manufacturing prioritizes solvent recovery and reaction efficiency. Mixed solvents (e.g., water/toluene) are distilled and reused, reducing costs . Pressurized reactors (0.1–0.5 MPa) accelerate the halogenation step while minimizing hydrogen halide volatilization . For the formylation step, continuous flow systems are employed to maintain low temperatures (–30°C to –70°C) and ensure safe handling of organolithium reagents .
Recent Advances and Optimizations
Recent patents highlight innovations such as:
-
Microwave-Assisted Halogenation : Reducing reaction time to 2–4 hours while maintaining >90% yield .
-
Solvent-Free Alkylation : Using excess methanol as both reagent and solvent, eliminating separation steps .
-
Catalytic Recycling : Immobilized bases (e.g., NaOH on alumina) enable reuse across multiple batches, cutting material costs by 30% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Scientific Research Applications
Synthesis Methodology
The synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol involves several chemical reactions that enhance its yield and purity. The following steps outline a common synthetic pathway:
- Step 1 : React 2,3,5,6-tetrafluorobenzyl alcohol with hydrogen halide in a solvent at temperatures ranging from 40 to 120 °C for 2 to 20 hours to produce 3-halomethyl-1,2,4,5-tetrafluorobenzene.
- Step 2 : Treat the resulting product with methanol under the influence of an inorganic alkali at temperatures between 0 to 65 °C for 1 to 20 hours to obtain 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.
- Step 3 : Dissolve the intermediate in an inert solvent and add an organolithium reagent at low temperatures (0 to -78 °C), followed by the introduction of formaldehyde gas to yield the final product .
This method is noted for its high reaction selectivity and environmental friendliness compared to traditional synthesis routes that may involve toxic reagents .
Biological Significance
Recent studies have highlighted the biological implications of this compound as a metabolite in pyrethroid insecticides. It has been detected in urine samples of children exposed to these chemicals, suggesting its role as a biomarker for environmental exposure to pyrethroids . The compound’s presence indicates potential health impacts associated with pesticide exposure.
Agricultural Applications
This compound serves as an intermediate in the synthesis of tetrafluoro benzene derivatives used in:
- Insecticides : It is a precursor for synthesizing pyrethroid insecticides known for their efficacy and low toxicity profile. Pyrethroids are widely used in agricultural settings for pest control due to their effectiveness against a broad range of insects while being less harmful to non-target species .
Environmental Monitoring
The compound's detection in biological samples has made it useful for environmental monitoring purposes. Its quantification can provide insights into the prevalence of pyrethroid metabolites in various populations and environments. This is crucial for assessing exposure levels and potential risks associated with pesticide use .
Case Studies
Several case studies have documented the applications and implications of this compound:
- Study on Pyrethroid Metabolites : A biomonitoring survey conducted in Japan revealed widespread detection of pyrethroid metabolites including this compound among non-toilet-trained children. This study underscores the importance of monitoring pesticide exposure in vulnerable populations .
- Temporal Trends Analysis : Research analyzing trends over a decade indicated increasing exposure levels among children to hygiene-related pyrethroids. The findings suggest a need for ongoing surveillance and regulation of pesticide applications to mitigate health risks associated with these compounds .
Mechanism of Action
The mechanism of action of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol involves its interaction with molecular targets such as enzymes and receptors . In the case of metofluthrin synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active insecticidal agent . The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differentiators
Fluorine Substitution and Reactivity
- The four fluorine atoms in this compound create a highly electron-deficient aromatic ring, increasing its susceptibility to nucleophilic substitution compared to compounds with fewer fluorines (e.g., 2,4,5-Trifluorobenzyl alcohol) .
- The methoxymethyl group (-CH₂OCH₃) introduces steric bulk while maintaining moderate electron-donating effects, balancing reactivity and stability. This contrasts with 4-Methoxy-3-(trifluoromethyl)benzyl alcohol, where the -CF₃ group provides stronger electron-withdrawing effects but less steric flexibility .
Synthetic Efficiency
- Industrial synthesis of this compound achieves 95–98% yield via hydrolysis and methylation of 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene, outperforming older methods that require multiple steps and costly reagents .
- Comparatively, 2,3,5,6-Tetrafluorobenzyl alcohol synthesis involves decarboxylation and reduction steps with lower overall yields (~85%) .
Biological and Industrial Utility
- The compound’s dual role as an insecticide intermediate and biomarker is unique among fluorinated benzyl alcohols. For example, 4-Methoxy-3-(trifluoromethyl)benzyl alcohol is primarily used in drug discovery, lacking agrochemical relevance .
- Its esters (e.g., with chrysanthemic acid) exhibit higher insecticidal activity than those derived from 4-Fluorobenzyl alcohol due to enhanced metabolic stability from fluorine substitution .
Physicochemical Properties
Biological Activity
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (C₉H₈F₄O₂) is a chemical compound recognized for its biological activity primarily as a metabolite of pyrethroid insecticides, particularly Metofluthrin. This article explores its biological properties, potential health impacts, and relevant research findings.
- Molecular Formula : C₉H₈F₄O₂
- Molecular Weight : 224.15 g/mol
- Physical State : White crystalline solid
- Melting Point : 51-53°C
- Boiling Point : Approximately 214°C
- Solubility : Soluble in organic solvents such as chloroform and methanol
This compound serves as a significant biomarker for monitoring exposure to pyrethroid pesticides. Its detection in biological samples has been linked to studies assessing environmental and health impacts from pesticide exposure.
Key Findings:
- Metabolite Role : It is identified as a metabolite of Metofluthrin in urine samples from exposed rats, indicating its potential for non-invasive biomonitoring of pesticide exposure in humans .
- Health Implications : The compound's presence in urine correlates with exposure levels to pyrethroids, suggesting it could be utilized to assess human health risks associated with pesticide use .
- Interaction with Biological Systems : Although specific pharmacological effects are less documented, the structural characteristics of the compound may influence its interactions within biological systems. The presence of fluorine atoms is known to enhance lipophilicity, which can affect bioavailability and toxicity profiles.
Case Study: Biomonitoring in Children
A biomonitoring survey conducted on Japanese children highlighted the seasonal variation in urinary concentrations of pyrethroid metabolites, including this compound. The study revealed significant exposure levels among children and established correlations between various metabolites .
Table 1: Summary of Urinary Concentrations of Pyrethroid Metabolites
Metabolite | Detection Frequency (%) | Mean Concentration (µg/L) |
---|---|---|
This compound | 60 | 15.2 |
3-Phenoxybenzoic acid (3PBA) | 80 | 25.4 |
Dicarboxylic acid (DCCA) | 70 | 18.7 |
Synthesis and Environmental Impact
The synthesis of this compound involves multi-step organic reactions that require careful control to ensure high purity and yield . It is primarily synthesized from tetrafluoro terephthalyl alcohol through methylation processes.
Environmental Considerations
As a metabolite of pyrethroid insecticides, the environmental persistence and accumulation of this compound raise concerns regarding its impact on ecosystems and human health. Ongoing research aims to elucidate the long-term effects of such compounds on wildlife and human populations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, and how are reaction conditions optimized?
The compound is synthesized via multi-step routes involving fluorination, hydrolysis, and reduction. A key method starts with 2,3,5,6-tetrachlorophthalonitrile, which undergoes halogen exchange fluorination, followed by hydrolysis to form 2,3,5,6-tetrafluorobenzoic acid. Subsequent esterification and reduction yield the final product. Critical optimizations include:
- Fluorination : Use of potassium fluoride (KF) or sodium fluoride (NaF) as fluorinating agents under controlled temperatures (80–120°C) to minimize side reactions .
- Reduction : Catalytic hydrogenation (e.g., Pd/C) or sodium borohydride (NaBH₄) for selective reduction of ester groups to alcohols .
- Purification : GC-MS and NMR (¹H, ¹⁹F) are essential for verifying purity and structural integrity .
Q. What analytical techniques are most reliable for characterizing this compound?
- Spectroscopy :
- ¹H and ¹⁹F NMR : Identify fluorine substitution patterns and methoxymethyl group integration .
- IR Spectroscopy : Confirm hydroxyl (-OH) and ether (C-O-C) functional groups .
Q. What are the primary applications of this compound in agrochemical research?
It serves as a critical intermediate in synthesizing fluorinated pyrethroids like transfluthrin, a rapid-acting insecticide. The methoxymethyl and tetrafluoro groups enhance lipophilicity and photostability, improving pesticidal efficacy against household pests .
Advanced Research Questions
Q. How do fluorine substituents influence the reactivity of this compound in esterification or nucleophilic substitution reactions?
Fluorine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, accelerating reactions like ester formation with chrysanthemic acid derivatives . However, steric hindrance from the tetrafluoro backbone can reduce yields in bulky substituent additions (e.g., amidation). Computational studies (DFT) or Hammett parameters are recommended to quantify electronic effects .
Q. What strategies mitigate competing side reactions during the synthesis of derivatives (e.g., insecticidal esters)?
- Selective Protection : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired oxidation during esterification .
- Catalyst Design : Use lipases or transition-metal catalysts (e.g., Pd) for regioselective esterification .
- Reaction Monitoring : Real-time ¹⁹F NMR tracks fluorine environments to identify intermediates and byproducts .
Q. What challenges arise in utilizing this compound for polymer synthesis (e.g., ionic conductivity materials)?
- Stability Issues : The benzyl alcohol group may undergo unintended oxidation during polymerization. Solutions include using anhydrous conditions and radical inhibitors .
- Linker Design : Converting the alcohol to a chloride (via SOCl₂) improves nucleophilic substitution efficiency in borate-based polymer networks .
Q. How does structural modification (e.g., replacing methoxymethyl with other groups) affect bioactivity in pesticidal applications?
- Methoxy vs. Ethoxy : Ethoxy analogs show reduced insecticidal activity due to decreased metabolic stability .
- Fluorine Position : 2,3,5,6-Tetrafluoro substitution is optimal; para-fluorine removal diminishes binding to insect sodium channels .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Acidic Conditions : Rapid hydrolysis of the methoxymethyl group occurs below pH 3, forming 2,3,5,6-tetrafluorobenzyl alcohol .
- Thermal Stability : Decomposes above 150°C, releasing HF gas. Storage at ≤4°C in inert atmospheres is recommended .
Q. What mechanistic insights explain its role in self-immolative linkers for prodrug activation?
In radiation-triggered prodrugs, the compound’s benzyl alcohol group facilitates carbamate linker cleavage, releasing chemotherapeutic payloads (e.g., doxorubicin). The tetrafluoro aryl structure enhances electron-deficient character, promoting rapid β-elimination .
Q. How can computational modeling (e.g., QSAR) guide the design of novel derivatives with improved properties?
Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity and steric parameters with insecticidal LC₅₀ values. For example, bulky substituents at the 4-position reduce activity, while electron-withdrawing groups enhance target binding .
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHZSPDQKWFAPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=C(C(=C1F)F)CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457625 | |
Record name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83282-91-1 | |
Record name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.